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Compound of Interest

Compound Name: D-Ala-Lys-AMCA hydrochloride

Cat. No.: B8087036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
D-Ala-Lys-AMCA hydrochloride is a fluorescently labeled dipeptide composed of D-Alanine

and L-Lysine, with the fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) conjugated

to the lysine side chain. This compound serves as a valuable tool in biological research,

primarily as a fluorescent substrate for the proton-coupled oligopeptide transporter 1 (PEPT1).

Its intrinsic fluorescence allows for the sensitive detection and quantification of its transport

across biological membranes, making it instrumental in the characterization of PEPT1 activity

and the screening of potential inhibitors or substrates. While its dipeptide structure suggests

potential utility as a substrate for peptidases, its predominant application in the scientific

literature is in the study of peptide transport.

Core Chemical and Physical Properties
The fundamental properties of D-Ala-Lys-AMCA hydrochloride are summarized below. These

characteristics are essential for its proper handling, storage, and use in experimental settings.
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Property Value

Chemical Formula C₂₁H₃₀ClN₅O₄

Molecular Weight 467.95 g/mol

CAS Number 2703746-41-0

Appearance Solid

Solubility Soluble in DMSO and water

Fluorescence Properties

   Excitation Wavelength (Ex) ~390 nm

   Emission Wavelength (Em) ~480 nm

Storage Conditions
Store at -20°C or -80°C, protected from light.

Avoid repeated freeze-thaw cycles.

Key Applications and Mechanisms
Substrate for PEPT1 Transporter
The primary and most well-documented application of D-Ala-Lys-AMCA is as a substrate for

the solute carrier family 15 member 1 (SLC15A1), commonly known as PEPT1. PEPT1 is a

low-affinity, high-capacity transporter responsible for the uptake of di- and tripeptides from the

intestinal lumen. The transport is driven by a proton gradient.

The fluorescence of the AMCA group allows for direct visualization and quantification of its

uptake into cells expressing PEPT1, such as the Caco-2 cell line, a common model for the

intestinal epithelium. This makes D-Ala-Lys-AMCA an excellent tool for:

Confirming the functional expression of PEPT1 in various cell types.

Screening for competitive inhibitors of PEPT1.

Characterizing the kinetics of peptide transport.

PEPT1-Mediated Downstream Signaling
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The transport of peptides by PEPT1 is not merely a nutritional uptake mechanism; it can also

initiate intracellular signaling cascades, particularly in the context of inflammation. In certain

conditions, such as inflammatory bowel disease (IBD), PEPT1 expression is upregulated in the

colon. The transport of bacterial peptides, such as muramyl dipeptide (MDP), can lead to the

activation of downstream inflammatory pathways. These peptides can interact with intracellular

pattern recognition receptors like NOD1 and NOD2, triggering the activation of NF-κB and

MAPK signaling pathways, which in turn leads to the production of pro-inflammatory cytokines.
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Potential as a Peptidase Substrate
As a dipeptide, D-Ala-Lys-AMCA can theoretically be cleaved by exopeptidases, such as

dipeptidyl peptidases or aminopeptidases. Cleavage of the peptide bond would separate the D-

Ala from the Lys-AMCA moiety. However, specific kinetic data, such as Kₘ and kcat values for

the enzymatic cleavage of D-Ala-Lys-AMCA, are not readily available in the published

literature, suggesting this is not its primary application. For researchers interested in exploring

this, a general protocol for determining such parameters is provided in Section 4.2.

Experimental Protocols and Workflows
Protocol for PEPT1 Transporter Activity Assay in Caco-2
Cells
This protocol describes a method to measure the uptake of D-Ala-Lys-AMCA in a cell line

expressing PEPT1, such as Caco-2 cells.

Materials:

D-Ala-Lys-AMCA hydrochloride

Caco-2 cells (or other suitable cell line)

Cell culture medium (e.g., DMEM)

Phosphate-Buffered Saline (PBS)

DMSO

Black, clear-bottom 96-well plates

Fluorescence microscope or plate reader (Ex/Em = 390/480 nm)

Methodology:

Cell Seeding: Seed Caco-2 cells in a black, clear-bottom 96-well plate at an appropriate

density to achieve a confluent monolayer. Culture the cells for the desired period (e.g., until

differentiation).
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Stock Solution Preparation: Prepare a 100 mM stock solution of D-Ala-Lys-AMCA
hydrochloride in ddH₂O or DMSO. Store aliquots at -20°C or -80°C in the dark.

Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-

warmed, serum-free cell culture medium or PBS to prepare the desired working

concentrations (e.g., 25, 50, 150 µM).

Cell Preparation: Aspirate the culture medium from the wells and wash the cells twice with

PBS, for 5 minutes each time.

Incubation: Add the D-Ala-Lys-AMCA working solution to the cells and incubate at 37°C for 1-

2 hours.

Washing: Aspirate the working solution and wash the cells 2-3 times with fresh culture

medium to remove extracellular substrate. Each wash should be for 5 minutes.

Detection: Observe and quantify the intracellular fluorescence using a fluorescence

microscope or a fluorescence plate reader with excitation set to ~390 nm and emission to

~480 nm.
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General Protocol for In Vitro Peptidase Activity Assay
This protocol provides a general framework for determining the kinetic parameters of a

peptidase using D-Ala-Lys-AMCA.

Materials:

D-Ala-Lys-AMCA hydrochloride

Purified peptidase of interest

Assay Buffer (e.g., 50 mM Tris, pH 7.5)

Black 96-well microtiter plate

Fluorescence plate reader

Methodology:

Substrate Preparation: Prepare a range of concentrations of D-Ala-Lys-AMCA in the assay

buffer.

Enzyme Preparation: Dilute the purified peptidase to the desired concentration in the assay

buffer. Keep the enzyme on ice.

Assay Setup: In a 96-well plate, add the substrate solutions. To initiate the reaction, add the

enzyme solution to each well. The final volume should be consistent across all wells.

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to

the appropriate temperature. Monitor the increase in fluorescence (Ex/Em = 390/480 nm)

over time. The rate of hydrolysis is proportional to the rate of fluorescence increase.

Data Analysis:

Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the

linear portion of the fluorescence vs. time plot.

Plot the initial velocities against the substrate concentrations.
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Fit the data to the Michaelis-Menten equation to determine the Kₘ (Michaelis constant)

and Vₘₐₓ (maximum velocity).

Calculate the kcat (catalytic rate constant) using the equation: kcat = Vₘₐₓ / [E], where [E]

is the enzyme concentration.
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Quantitative Data Summary
The following tables summarize key quantitative data related to the use of D-Ala-Lys-AMCA

and analogous compounds.

Table 5.1: PEPT1 Uptake Assay Parameters

Parameter Value / Range Cell Line Example

Working Concentration 25 - 150 µM Caco-2, PC-3

Incubation Time 10 min - 3 hours Caco-2, Liver Cancer Cells

Detection Wavelengths Ex: ~390 nm, Em: ~480 nm N/A

Table 5.2: Representative Peptidase Kinetic Parameters

Note: Specific kinetic data for D-Ala-Lys-AMCA was not found in the reviewed literature. The

following data for a different fluorogenic dipeptide substrate is provided as a representative

example of expected kinetic values.

Enzyme Substrate Kₘ (µM) kcat (s⁻¹)
kcat/Kₘ
(M⁻¹s⁻¹)

Dipeptidyl

Peptidase IV

(DPP-IV)

Gly-Pro-AMC 150 58.7 3.9 x 10⁵

Conclusion
D-Ala-Lys-AMCA hydrochloride is a versatile fluorescent probe with a well-established role in

the study of the PEPT1 transporter. Its utility in characterizing transporter function and its

potential involvement in inflammatory signaling pathways make it a valuable tool for

researchers in physiology, pharmacology, and drug development. While its application as a

peptidase substrate is less defined, the methodologies outlined in this guide provide a

framework for its potential use in enzyme kinetic studies. Proper handling and adherence to

established protocols will ensure reliable and reproducible results in a research setting.
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To cite this document: BenchChem. [D-Ala-Lys-AMCA Hydrochloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8087036#what-is-d-ala-lys-amca-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b8087036#what-is-d-ala-lys-amca-hydrochloride
https://www.benchchem.com/product/b8087036#what-is-d-ala-lys-amca-hydrochloride
https://www.benchchem.com/product/b8087036#what-is-d-ala-lys-amca-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8087036?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

